(2R)-2-Hydroxycyclopentane-1-carbonitrile
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Overview
Description
(2R)-2-Hydroxycyclopentane-1-carbonitrile is an organic compound characterized by a hydroxyl group attached to the second carbon of a cyclopentane ring, with a nitrile group (-CN) attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Cyclopentane Derivative Preparation: Starting with a cyclopentane derivative, such as cyclopentanone, the compound undergoes a series of reactions to introduce the hydroxyl and nitrile groups.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of a carbonyl compound (e.g., cyclopentanone derivative)
Reduction: Formation of an amine (e.g., 2-aminocyclopentane-1-carbonitrile)
Substitution: Formation of various substituted cyclopentane derivatives
Scientific Research Applications
(2R)-2-Hydroxycyclopentane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxycyclopentane-1-carbonitrile involves its interaction with molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxycyclopentane-1-carbonitrile: The enantiomer of (2R)-2-Hydroxycyclopentane-1-carbonitrile, with similar chemical properties but different biological activity.
Cyclopentane-1-carbonitrile: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxycyclopentanone: Contains a carbonyl group instead of a nitrile group, leading to distinct chemical behavior.
Properties
Molecular Formula |
C6H9NO |
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Molecular Weight |
111.14 g/mol |
IUPAC Name |
(2R)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5?,6-/m1/s1 |
InChI Key |
LXEPXMXJJFJNOU-PRJDIBJQSA-N |
Isomeric SMILES |
C1C[C@H](C(C1)C#N)O |
Canonical SMILES |
C1CC(C(C1)O)C#N |
Origin of Product |
United States |
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